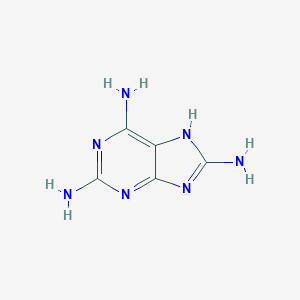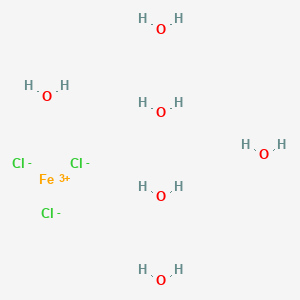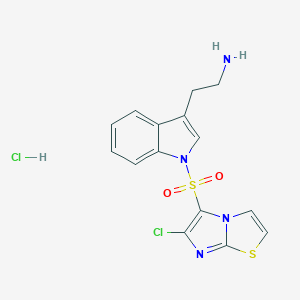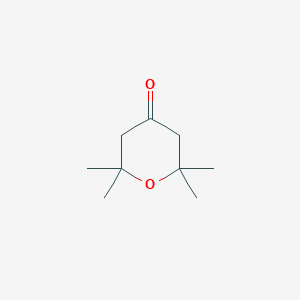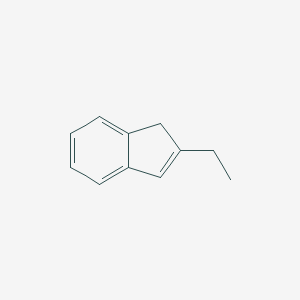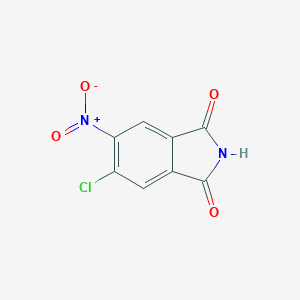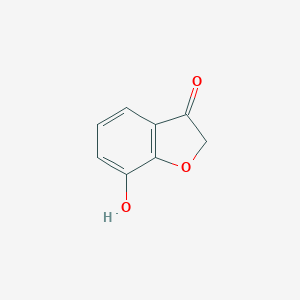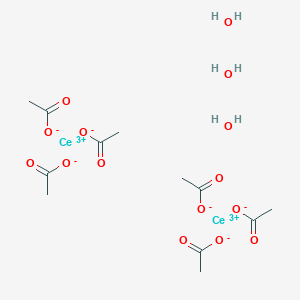
2-Chloroethyl formate
Descripción general
Descripción
2-Chloroethyl formate, also known as 2-Chloroethoxycarbonyl chloride, is a chemical compound with the molecular formula C3H5ClO2 . It is used as a chemical reagent in the hydrolysis of esters .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, chlorine, and oxygen atoms. The molecular formula is C3H5ClO2, and it has a molar mass of 108.524 g/mol .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.446 and a density of 1.385 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Photocatalytic Oxidation Applications :
- 2-Chloroethyl ethyl sulfide, a related compound to 2-Chloroethyl formate, has been investigated for photocatalytic oxidation over TiO2 under UV light. This process results in various primary intermediates and final products like water, carbon dioxide, and sulfur dioxide, indicating its potential use in environmental detoxification and chemical synthesis (Martyanov & Klabunde, 2003).
Chemical Synthesis and Reagent Application :
- Dichloromethyl 2-chloroethyl ether, closely related to this compound, is used as a reagent for forming cyclopropanols from alkenes. It's an example of how chlorine-containing organic compounds can be utilized in synthetic organic chemistry (Zibuck, 2001).
Kinetic and Mechanism Studies in Reactions Involving Chloroethyl Compounds :
- The kinetics and mechanism of the reaction of atomic chlorine with ethyl formate, which is structurally similar to this compound, have been studied, highlighting the importance of such compounds in understanding chemical reaction dynamics (Kaiser, 2016).
DNA Interaction and Repair Mechanisms :
- 2-Chloroethyl isocyanate, a decomposition product of compounds similar to this compound, shows effects on DNA repair mechanisms. This highlights the significance of chloroethyl compounds in studying cellular processes and potential therapeutic applications (Fornace, Kohn, & Kann, 1978).
Structural and Biological Activity Studies :
- The study of 2-chloroethyl(methylsulfonyl)methanesulfonate, structurally related to this compound, involves evaluating its structural, vibrational properties, and biological activity. This suggests the diverse applications of chloroethyl compounds in material science and biology (Galván et al., 2018).
Environmental Biodegradation and Toxicity Studies :
- Research on chloroform and trichloroethylene transformation by methanotrophic cultures, which could be analogous to the biodegradation of this compound, highlights the potential environmental applications and toxicity considerations of chlorinated compounds (Alvarez-Cohen & McCarty, 1991).
Protective Group in Organic Synthesis :
- The 2,2,2-trichloroethyl group, similar to this compound in reactivity, has been used as a protecting group for aryl sulfates in organic synthesis, demonstrating the utility of chloroethyl compounds in complex synthetic pathways (Liu et al., 2004).
Sensing and Detection Applications :
- The synthesis of functionalized metal-organic frameworks for the detection of 2-Chloroethyl ethyl sulfide, a simulant of chemical warfare agents, suggests potential applications of this compound in sensor technologies and safety applications (Abuzalat et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloroethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOINBKBMJLHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289297 | |
| Record name | 2-chloroethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-43-0 | |
| Record name | NSC60187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


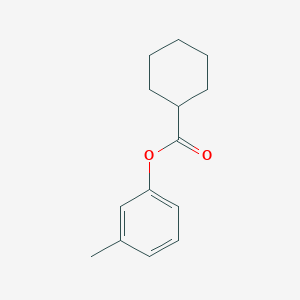

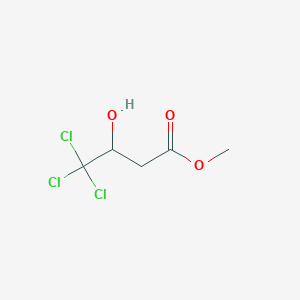
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
